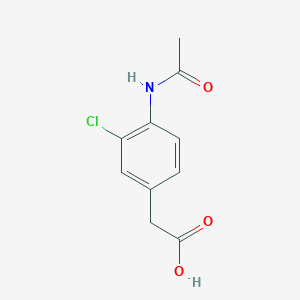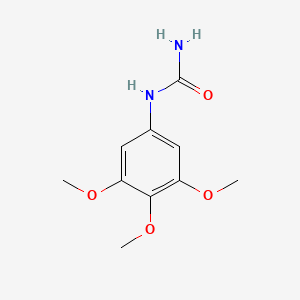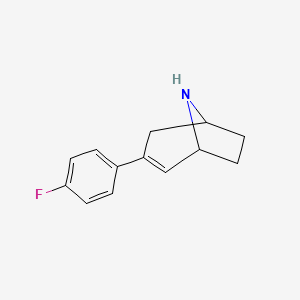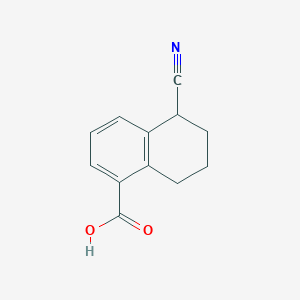
2-(3-chloro-4-acetamidophenyl)acetic acid
Übersicht
Beschreibung
2-(3-chloro-4-acetamidophenyl)acetic acid is an organic compound with a molecular formula of C10H10ClNO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the 3-position and an acetamido group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-acetamidophenyl)acetic acid typically involves the chlorination of 4-acetamidophenylacetic acid. One common method is the direct chlorination using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the acetylation of 4-aminophenylacetic acid to form 4-acetamidophenylacetic acid, followed by chlorination. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-chloro-4-acetamidophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 3-chloro-4-acetamidobenzoic acid.
Reduction: Formation of 3-chloro-4-aminophenylacetic acid.
Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-chloro-4-acetamidophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-(3-chloro-4-acetamidophenyl)acetic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with proteins involved in inflammation and microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-hydroxyphenylacetic acid: Similar structure but with a hydroxyl group instead of an acetamido group.
4-Acetamidophenylacetic acid: Lacks the chlorine substitution.
3-Chlorophenylacetic acid: Lacks the acetamido group.
Uniqueness
2-(3-chloro-4-acetamidophenyl)acetic acid is unique due to the presence of both the chlorine and acetamido groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H10ClNO3 |
|---|---|
Molekulargewicht |
227.64 g/mol |
IUPAC-Name |
2-(4-acetamido-3-chlorophenyl)acetic acid |
InChI |
InChI=1S/C10H10ClNO3/c1-6(13)12-9-3-2-7(4-8(9)11)5-10(14)15/h2-4H,5H2,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
UUPITOKULSDXIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)CC(=O)O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-N-[3-(1-Hydroxyethyl)phenyl]methanesulfonamide](/img/structure/B8522961.png)





![tert-butyl N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]carbamate](/img/structure/B8523001.png)




